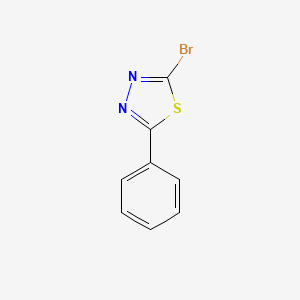

2-Bromo-5-phényl-1,3,4-thiadiazole

Vue d'ensemble

Description

2-Bromo-5-phenyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C8H5BrN2S and its molecular weight is 241.11 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-5-phenyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-phenyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-phenyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2-Bromo-5-phényl-1,3,4-thiadiazole : Une Analyse Exhaustive des Applications de la Recherche Scientifique : Le composé this compound est un dérivé du 1,3,4-thiadiazole, qui est un composé hétérocyclique contenant un cycle avec deux atomes de carbone et trois atomes d'azote. Le cycle thiadiazole est connu pour sa polyvalence en chimie médicinale en raison de sa ressemblance avec la liaison peptidique. Voici six applications uniques de ce composé basées sur les activités biologiques générales des dérivés du 1,3,4-thiadiazole et les principes de la relation structure-activité :

Agent Anticancéreux

La structure du 1,3,4-thiadiazole a été identifiée comme une base prometteuse pour le développement d'agents anticancéreux. Ces composés présentent des propriétés antitumorales dans divers modèles in vitro et in vivo et ciblent une variété de voies moléculaires .

Activité Antimicrobienne

Les dérivés du thiadiazole ont montré des propriétés antimicrobiennes significatives. Cela inclut l'activité contre les bactéries et les champignons, ce qui les rend précieux dans le développement de nouveaux médicaments antimicrobiens .

Propriétés Anti-inflammatoires

En raison de leurs effets anti-inflammatoires, les dérivés du thiadiazole peuvent être utilisés dans le traitement des maladies inflammatoires. Ils modulent les voies inflammatoires et réduisent la production de cytokines pro-inflammatoires .

Effets Anticonvulsivants

Certains dérivés du 1,3,4-thiadiazole se sont avérés posséder des propriétés anticonvulsivantes. Ils peuvent être explorés pour une utilisation dans le traitement de l'épilepsie et d'autres troubles convulsifs .

Applications Antihypertensives

Les effets antihypertenseurs des dérivés du thiadiazole en font des candidats pour le développement de nouveaux traitements contre l'hypertension artérielle .

Inhibition de l'Anhydrase Carbonique

Les dérivés du thiadiazole agissent comme des inhibiteurs de l'anhydrase carbonique, une enzyme impliquée dans la régulation du pH et de l'équilibre hydrique dans divers tissus. Cette propriété peut être exploitée pour les médicaments diurétiques et antiglaucomates .

Chaque domaine d'application mentionné ci-dessus représente un domaine de recherche potentiel où le this compound pourrait être appliqué en raison de sa similitude structurale avec d'autres dérivés actifs du thiadiazole.

MDPI - Synthèse du 1,3,4-Thiadiazole Springer - Activités biologiques du 1,3,4-Thiadiazole RSC - Synthèse et caractérisation de nouveaux dérivés du 1,3,4-thiadiazole MDPI - Propriétés cytotoxiques des dérivés du 1,3,4-thiadiazole Springer - Dérivés du thiadiazole comme agents anticancéreux

Safety and Hazards

“2-Bromo-5-phenyl-1,3,4-thiadiazole” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Orientations Futures

The future directions for research on “2-Bromo-5-phenyl-1,3,4-thiadiazole” and other 1,3,4-thiadiazole derivatives are promising. These compounds have shown a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on further exploring the biological activities of these compounds, developing new synthetic methods, and designing new derivatives with improved properties .

Mécanisme D'action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which include 2-bromo-5-phenyl-1,3,4-thiadiazole, can interact strongly with biological targets such as proteins and dna .

Mode of Action

1,3,4-thiadiazole derivatives are known to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Due to their mesoionic nature, 1,3,4-thiadiazole derivatives are capable of easily crossing cellular membranes , which could impact their bioavailability.

Result of Action

1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells .

Action Environment

The strong aromaticity of the thiazole ring provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-phenyl-1,3,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, 2-Bromo-5-phenyl-1,3,4-thiadiazole can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function.

Cellular Effects

The effects of 2-Bromo-5-phenyl-1,3,4-thiadiazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, 2-Bromo-5-phenyl-1,3,4-thiadiazole can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular growth and differentiation.

Molecular Mechanism

At the molecular level, 2-Bromo-5-phenyl-1,3,4-thiadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound has been found to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription . By binding to the active sites of these enzymes, 2-Bromo-5-phenyl-1,3,4-thiadiazole prevents the unwinding of DNA, thereby inhibiting cell division and proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-Bromo-5-phenyl-1,3,4-thiadiazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 2-Bromo-5-phenyl-1,3,4-thiadiazole can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Bromo-5-phenyl-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.

Metabolic Pathways

2-Bromo-5-phenyl-1,3,4-thiadiazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, 2-Bromo-5-phenyl-1,3,4-thiadiazole can affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance.

Transport and Distribution

The transport and distribution of 2-Bromo-5-phenyl-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Bromo-5-phenyl-1,3,4-thiadiazole within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

2-Bromo-5-phenyl-1,3,4-thiadiazole exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of 2-Bromo-5-phenyl-1,3,4-thiadiazole can influence its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

2-bromo-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQXBSUUWVZRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518261 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-95-7 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)